3-Oxo-Citalopram

Übersicht

Beschreibung

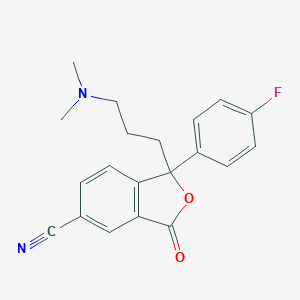

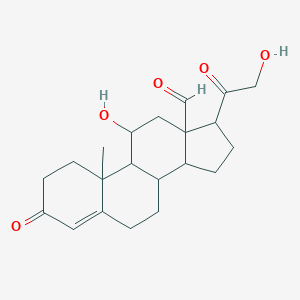

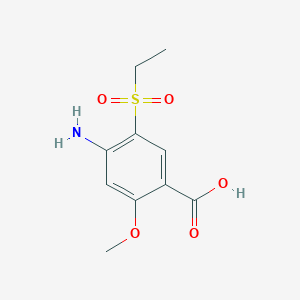

3-Oxo Citalopram is a chemical compound with the molecular formula C20H19FN2O2. It is an intermediate in the synthesis of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . Citalopram is known for its high selectivity towards the serotonin transporter, making it a potent and effective treatment for depression .

Wissenschaftliche Forschungsanwendungen

3-Oxo Citalopram has several scientific research applications:

Wirkmechanismus

Target of Action

3-Oxo Citalopram, also known as 3-Oxocitalopram or 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is an intermediate of Citalopram . The primary target of this compound is the serotonin transporter (5-HT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

3-Oxo Citalopram acts as a selective serotonin reuptake inhibitor (SSRI) . It enhances serotonergic transmission in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This results in an increased concentration of serotonin in the synaptic cleft, leading to prolonged serotonergic effects .

Biochemical Pathways

The biochemical pathways affected by 3-Oxo Citalopram are primarily related to serotonergic transmission . By inhibiting the reuptake of serotonin, this compound affects the serotonin signaling pathway, leading to enhanced serotonergic effects . The specific downstream effects of this pathway modulation can vary, but they generally contribute to mood regulation .

Pharmacokinetics

The pharmacokinetics of 3-Oxo Citalopram are likely similar to those of Citalopram, given that it is an intermediate of this compound . Citalopram exhibits linear and dose-proportional pharmacokinetics in a dose range of 10 to 40 mg/day . It is extensively metabolized in the liver, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The result of 3-Oxo Citalopram’s action is an increase in serotonergic activity in the CNS . This can lead to improvements in mood and reductions in symptoms of depression, given the role of serotonin in mood regulation . The specific molecular and cellular effects can vary depending on individual factors, including the person’s baseline serotonin levels and their specific serotonin receptor profile .

Action Environment

The action, efficacy, and stability of 3-Oxo Citalopram can be influenced by various environmental factors. For instance, the presence of other drugs that affect serotonin levels can impact the effectiveness of this compound . Additionally, individual factors such as genetic variations in the serotonin transporter or metabolic enzymes can also influence the compound’s action

Biochemische Analyse

Biochemical Properties

3-Oxo Citalopram interacts with various enzymes and proteins in biochemical reactions. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .

Cellular Effects

The effects of 3-Oxo Citalopram on cells and cellular processes are primarily related to its role as a serotonin reuptake inhibitor. It enhances serotonergic transmission through the inhibition of serotonin reuptake . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 3-Oxo Citalopram is presumed to be related to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Dosage Effects in Animal Models

While specific studies on 3-Oxo Citalopram dosage effects in animal models are limited, research on citalopram, the parent compound, has shown that a single administration can precipitate anxiety in animal models of anxiety

Metabolic Pathways

3-Oxo Citalopram is involved in metabolic pathways related to the metabolism of citalopram. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

It is known that citalopram, the parent compound, is rapidly absorbed with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours after administration .

Vorbereitungsmethoden

The synthesis of 3-Oxo Citalopram involves several steps, starting from basic organic compounds. One common synthetic route involves the reaction of 5-Cyano-phthalide with p-Fluoro bromo benzene Grignard reagent, followed by a reaction with N,N-dimethyl-3-chlorine propylamine Grignard reagent . The resulting compound undergoes further reactions to form 3-Oxo Citalopram. This route is relatively short and cost-effective, making it suitable for industrial production .

Analyse Chemischer Reaktionen

3-Oxo Citalopram undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This involves the replacement of one functional group with another.

Vergleich Mit ähnlichen Verbindungen

3-Oxo Citalopram is similar to other compounds used in the synthesis of SSRIs, such as:

Escitalopram: A more potent enantiomer of Citalopram, known for its higher efficacy in treating depression.

Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

Sertraline: An SSRI with a different chemical structure but similar therapeutic effects. The uniqueness of 3-Oxo Citalopram lies in its specific role as an intermediate in the synthesis of Citalopram, contributing to its high selectivity and potency as an antidepressant.

Eigenschaften

IUPAC Name |

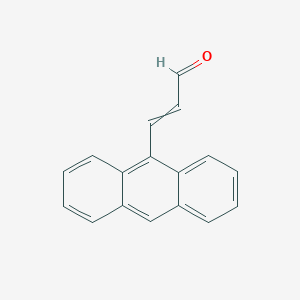

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGSMDPSNUXWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881081 | |

| Record name | 3-oxo-citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-54-3 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372941-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372941543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-oxo-citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506NY8085H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)

![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)